molecular formula C20H25N3O2 B2809217 N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide CAS No. 2361762-41-4

N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide

Cat. No.: B2809217
CAS No.: 2361762-41-4
M. Wt: 339.439
InChI Key: UNWSPGHFTPKKQB-UHFFFAOYSA-N
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Description

N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in chemical and pharmaceutical research. This compound features a piperidine ring substituted with a prop-2-enoyl group and a 4-cyanophenylmethyl group, making it a versatile molecule for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the prop-2-enoyl group.

    Introduction of the 4-Cyanophenylmethyl Group: This step involves the reaction of the functionalized piperidine with 4-cyanobenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide is utilized in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-methylpiperidine-4-carboxamide
  • N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-ethylpiperidine-4-carboxamide

Comparison:

  • Structural Differences: Variations in the alkyl group attached to the piperidine ring.
  • Reactivity: Differences in reactivity due to the nature of the substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties.

N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide stands out due to its specific combination of functional groups, making it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-11-23(15-17-7-5-16(14-21)6-8-17)20(25)18-9-12-22(13-10-18)19(24)4-2/h4-8,18H,2-3,9-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSPGHFTPKKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C#N)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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